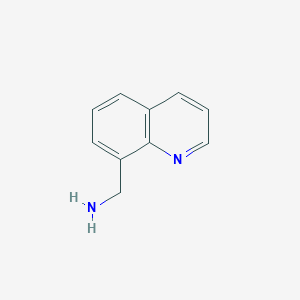

Quinolin-8-ylmethanamine

描述

Significance of the Quinoline (B57606) Core in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.govrsc.org Its prevalence is rooted in the wide array of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antimalarial properties. nih.govorientjchem.orgmdpi.com The ability of the quinoline nucleus to be readily functionalized allows for the systematic modification of its properties, making it a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net This versatility has led to the development of numerous synthetic methodologies for creating diverse quinoline-based compounds. rsc.org The inherent chemical properties of the quinoline ring, such as its ability to participate in both electrophilic and nucleophilic substitution reactions, further enhance its utility in the synthesis of complex molecular architectures. rsc.org

Overview of Methanamine Derivatives in Organic Synthesis

Methanamine, the simplest primary amine, and its derivatives are fundamental building blocks in organic synthesis. These compounds serve as versatile reagents for introducing amino functionalities into molecules. The amine group can participate in a wide range of chemical transformations, including nucleophilic substitutions, additions, and the formation of amides and imines. This reactivity is harnessed to construct more complex molecules with desired chemical and physical properties. ontosight.ai The synthesis of methanamine derivatives often involves multi-step reactions, and their unique structures make them valuable intermediates in the creation of novel compounds for various research applications. ontosight.airesearchgate.net

Historical Context of Quinolin-8-ylmethanamine Research

Research into this compound and its derivatives is a more recent development, building upon the extensive history of quinoline chemistry. The initial synthesis of quinoline dates back to 1834. mdpi.com However, focused investigations into this compound derivatives appear to have gained momentum in the 21st century, driven by the quest for new catalysts and functional materials. For instance, studies have explored the use of rhodium(III) and ruthenium(II) catalysts for the C(sp³)–H amination and amidation of 8-methylquinolines to produce this compound derivatives. researchgate.netrsc.org These reactions provide efficient routes to this class of compounds under relatively mild conditions. researchgate.net Further research has demonstrated copper-catalyzed methods for their synthesis, highlighting the ongoing efforts to develop novel and efficient synthetic pathways. researchgate.netrsc.org These studies underscore the compound's role as a valuable building block in modern organic synthesis. researchgate.net

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to present a scientifically accurate and detailed examination of its synthesis, chemical properties, and applications in academic research, based on available literature. The content will strictly adhere to the outlined sections, providing a thorough yet concise summary of the current state of knowledge regarding this specific molecule.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and handling in a research setting. For this compound, these properties are derived from its constituent parts: the quinoline ring system and the methanamine group.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | aksci.com |

| Molecular Weight | 158.20 g/mol | aksci.com |

| CAS Number | 15402-71-8 | ambeed.com |

This table presents a summary of the key physical and chemical properties of this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives has been a subject of significant research, with various methods developed to achieve its formation. A prominent approach involves the functionalization of 8-methylquinoline (B175542).

One notable method is the rhodium(III)-catalyzed C(sp³)–H amination of 8-methylquinolines with azodicarboxylates. This reaction provides a direct route to this compound derivatives. rsc.org Similarly, ruthenium(II)-catalyzed amidation reactions of 8-methylquinolines with azides have been developed, yielding quinolin-8-ylmethanamines under mild conditions. researchgate.net

Copper-catalyzed reactions have also proven effective. An efficient copper-catalyzed C–H amidation of 8-methylquinolines with N-fluoroarylsulfonimides offers a novel approach to valuable this compound derivatives without the need for an additional oxidant. rsc.org

Another synthetic strategy involves the reduction of related functional groups. For example, a palladium-catalyzed nitration of 8-methylquinolines can produce 8-(nitromethyl)quinolines, which can then be selectively reduced to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines. researchgate.net

Applications in Academic Research

The unique structural features of this compound make it a valuable tool in various areas of academic research, particularly in catalysis and coordination chemistry.

Catalysis

This compound derivatives have been investigated as ligands in catalytic systems. The nitrogen atoms in the quinoline ring and the methanamine side chain can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. The development of rhodium(III) and ruthenium(II) catalyzed reactions to synthesize these compounds highlights their importance in the field of catalysis, as these methods themselves are examples of advanced catalytic C-H activation. researchgate.netrsc.org

Coordination Chemistry

The ability of this compound to act as a chelating ligand is a key aspect of its chemistry. A chelating ligand can bind to a central metal ion through multiple donor atoms. In the case of this compound, both the quinoline nitrogen and the amine nitrogen can coordinate to a metal ion. nih.govmdpi.com This chelation can lead to the formation of stable metal complexes with specific geometries and electronic properties, making them interesting subjects for study in coordination chemistry. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

quinolin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCQDOJDTZBLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567918 | |

| Record name | 1-(Quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-71-8 | |

| Record name | 1-(Quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-8-yl-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinolin 8 Ylmethanamine and Its Derivatives

Direct Synthesis Approaches to Quinolin-8-ylmethanamine

Direct synthesis methods focus on introducing the methanamine group or its immediate precursor onto the 8-position of the quinoline (B57606) ring.

Vilsmeier Reaction Applications in Quinoline Functionalization

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic and aromatic compounds. While it does not directly yield this compound, it is a crucial step in creating the necessary precursor, quinoline-8-carbaldehyde. The reaction typically involves treating a substituted acetanilide with a Vilsmeier reagent, which is a combination of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).

For instance, the cyclization of ortho-methyl acetanilide using the Vilsmeier reagent (DMF/POCl₃) can produce 2-chloro-3-formyl-8-methyl quinoline. This process involves the in-situ formation of an electrophilic iminium salt that attacks the aromatic ring, leading to cyclization and formylation. The resulting aldehyde group at the desired position serves as a handle for subsequent conversion to the methanamine moiety.

Reduction of Precursors to Yield Methanamine Derivatives

Once a suitable precursor such as quinoline-8-carbaldehyde or quinoline-8-carbonitrile is synthesized, the final step is its reduction to the primary amine, this compound. This transformation is a standard procedure in organic synthesis.

Reductive amination is a highly effective method for converting aldehydes or ketones into amines. This process can be catalyzed by various systems, including those based on ruthenium or cobalt, often in the presence of hydrogen gas or other reducing agents like borohydrides or silanes. nih.govmdpi.com The reaction proceeds through the initial formation of an imine or enamine intermediate with ammonia (B1221849), which is then hydrogenated to the target primary amine. This approach is widely applied in the synthesis of a spectrum of renewable primary amines from biomass-derived aldehydes and ketones. nih.gov

Ruthenium(II)-Catalyzed Amidation Reactions of 8-Methylquinolines with Azides

A more direct and modern approach involves the C(sp³)–H activation of 8-methylquinoline (B175542), catalyzed by transition metals. Ruthenium(II)-catalyzed amidation reactions have been developed for this purpose, representing a significant advancement in C–H bond functionalization.

This method utilizes a catalyst such as [(p-cymene)RuCl₂]₂ to facilitate the intermolecular amidation of the methyl group of 8-methylquinoline with various azides. The reaction proceeds under mild conditions and provides good yields of the corresponding this compound derivatives. This process is advantageous as it avoids the need for pre-functionalization of the methyl group, making it an environmentally friendly and efficient synthetic route.

| Azide (B81097) Reactant | Catalyst System | Yield |

|---|---|---|

| TsN₃ (p-Toluenesulfonyl azide) | [(p-cymene)RuCl₂]₂ / AgSbF₆ | 85% |

| BsN₃ (Benzenesulfonyl azide) | [(p-cymene)RuCl₂]₂ / AgSbF₆ | 82% |

| NsN₃ (o-Nitrobenzenesulfonyl azide) | [(p-cymene)RuCl₂]₂ / AgSbF₆ | 78% |

Rhodium(III)-Catalyzed C(sp³)–H Amination of 8-Methylquinolines with Azodicarboxylates

Similar to the ruthenium-catalyzed approach, rhodium(III) complexes are also highly effective catalysts for the C(sp³)–H functionalization of 8-methylquinolines. A cationic rhodium catalyst, in the presence of additives like lithium acetate (B1210297) and lithium carbonate, has been identified as an optimal system for this transformation.

This method facilitates the direct amination of the C(sp³)–H bond of the methyl group using azodicarboxylates as the nitrogen source. The reaction provides a facile route to various this compound derivatives. Mechanistic studies suggest the formation of a five-membered rhodacycle as a key intermediate in the catalytic cycle.

Synthesis via Quinolin-8-yl Cyanamide (B42294) Intermediates

The synthesis of amines through cyanamide intermediates is a known strategy in organic chemistry. This pathway typically involves the N-cyanation of a primary or secondary amine, followed by subsequent chemical manipulation of the cyano group. The generation of N-cyano compounds can be achieved using various cyanating agents, such as cyanogen bromide or in-situ generated cyanogen chloride from the oxidation of trimethylsilyl cyanide (TMSCN). nih.gov

However, the specific application of a quinolin-8-yl cyanamide intermediate for the direct synthesis of this compound is not a prominently reported pathway in the reviewed scientific literature. More common routes involve the reduction of nitriles or amides, or the direct amination of C-H bonds as described in the preceding sections.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of the molecule's chemical and physical properties. These syntheses can be achieved by either using pre-substituted starting materials or by modifying the quinoline core at a later stage.

Strategies for synthesizing these analogues include:

Starting with Substituted 8-Methylquinolines : A variety of substituted 8-methylquinolines can be prepared through established methods like the Skraup synthesis or other cyclization strategies. These precursors can then undergo the Ru(II) or Rh(III)-catalyzed C-H amination reactions described previously to yield the desired substituted this compound derivatives.

Electrophilic Aromatic Substitution : The quinoline ring is susceptible to electrophilic substitution reactions such as halogenation. For example, the bromination of 8-substituted quinolines can be controlled to yield mono- or di-bromo derivatives at the 5- and 7-positions, depending on the reaction conditions and the nature of the substituent at the 8-position. researchgate.net These halogenated quinolines can then be converted into the target methanamine.

Nucleophilic Substitution : Functional groups on the quinoline ring, such as chloro groups, can be displaced by various nucleophiles to introduce diversity. For example, 4-chloro-8-methylquinolin-2(1H)-one can react with nucleophiles to introduce sulfanyl, hydrazino, azido, and amino groups at the 4-position. mdpi.com

| Substitution Position | Synthetic Approach | Example Precursor | Key Reaction |

|---|---|---|---|

| Position 4 | Nucleophilic Substitution | 4-Chloro-8-methylquinoline | Reaction with amines, thiols, or azides mdpi.com |

| Position 5 | Electrophilic Substitution | 8-Methoxyquinoline | Bromination to yield 5-bromo-8-methoxyquinoline researchgate.net |

| Position 7 | Mannich Reaction | 8-Hydroxyquinoline (B1678124) | Reaction with formaldehyde and a secondary amine mdpi.com |

| Position 2 | Nucleophilic Substitution/Hydrogenation | 8-Methylquinoline N-oxide | One-pot functionalization and hydrogenation tandfonline.com |

Preparation of N-Methyl-1-(quinolin-8-yl)methanamine and its Salts

The synthesis of N-methyl-1-(quinolin-8-yl)methanamine can be achieved through the reductive amination of quinoline-8-carbaldehyde. This common and efficient method for forming carbon-nitrogen bonds involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. mdpi.comnih.gov In this specific synthesis, quinoline-8-carbaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine, N-methyl-1-(quinolin-8-yl)methanamine.

The precursor, quinoline-8-carbaldehyde, can be synthesized through various formylation methods of the quinoline core. mdpi.comnih.gov The subsequent reductive amination is a versatile reaction that can be catalyzed by various reagents, including sodium borohydride and its derivatives, or through catalytic hydrogenation. mdpi.com

The formation of salts of N-methyl-1-(quinolin-8-yl)methanamine is a straightforward acid-base reaction. Treatment of the amine with an appropriate acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent will yield the corresponding ammonium salt.

Table 1: Proposed Synthesis of N-Methyl-1-(quinolin-8-yl)methanamine

| Step | Reactants | Reagents | Product |

| 1 | Quinoline | Formylating agent | Quinoline-8-carbaldehyde |

| 2 | Quinoline-8-carbaldehyde, Methylamine | Reducing agent (e.g., NaBH4) | N-Methyl-1-(quinolin-8-yl)methanamine |

| 3 | N-Methyl-1-(quinolin-8-yl)methanamine | Acid (e.g., HCl) | N-Methyl-1-(quinolin-8-yl)methanamine hydrochloride |

Derivatization through Amidation Reactions

This compound serves as a valuable primary amine for the synthesis of a wide array of amide derivatives. The direct condensation of this compound with carboxylic acids is a fundamental approach to forming an amide bond. d-nb.infoencyclopedia.pub This reaction is typically facilitated by a coupling reagent to activate the carboxylic acid, enabling nucleophilic attack by the amine. Common coupling reagents include carbodiimides and phosphonium or uronium salts. luxembourg-bio.com

A general procedure involves the reaction of a carboxylic acid with an activating agent, followed by the addition of this compound. The reaction conditions are generally mild, allowing for the synthesis of amides with a broad range of functional groups. nih.gov For instance, the use of titanium tetrachloride (TiCl4) in pyridine (B92270) has been reported as an effective system for the direct amidation of carboxylic acids with amines, providing the corresponding amides in moderate to excellent yields. d-nb.info

The resulting N-(quinolin-8-ylmethyl) amides are of significant interest as they incorporate the 8-aminoquinoline (B160924) moiety, a powerful directing group in transition metal-catalyzed reactions. nih.gov

Hybrid Compound Synthesis Featuring this compound Moieties

The quinoline nucleus is a prominent scaffold in medicinal chemistry, and its hybridization with other pharmacologically active molecules is a common strategy in drug discovery. nih.gov The synthesis of hybrid compounds featuring the this compound moiety can be achieved by reacting the amine with a molecule containing a suitable electrophilic functional group, such as an activated carboxylic acid, an acyl chloride, or an aldehyde (via reductive amination).

For example, novel hybrid derivatives can be prepared by coupling this compound with natural antioxidant acids. This involves a multi-step synthesis where a protected amino acid is first condensed with 8-aminoquinoline, followed by deprotection and subsequent condensation with the desired natural acid. nih.gov A similar strategy can be envisioned starting from this compound.

Reductive amination provides another versatile route to hybrid molecules. Reaction of this compound with an aldehyde-bearing pharmacophore in the presence of a reducing agent will furnish a hybrid compound linked by a secondary amine bridge.

Mannich Reaction Applications for Quinoline Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for the C-C bond formation and the introduction of an aminomethyl group. mdpi.comnih.gov In the context of quinoline chemistry, 8-hydroxyquinoline is a frequently used substrate, where the electrophilic substitution occurs at the C7 position. mdpi.comresearchgate.netindexcopernicus.com

The reaction involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the electron-rich quinoline ring. wikipedia.org A wide variety of primary and secondary amines can be employed in the Mannich reaction with 8-hydroxyquinoline, leading to a diverse range of aminomethylated derivatives. nih.gov While not a direct synthesis of this compound, the Mannich reaction is a key method for the functionalization of the quinoline core with aminomethyl moieties, which are structurally related.

Table 2: Examples of Amines Used in the Mannich Reaction with 8-Hydroxyquinoline

| Amine Type | Example |

| Primary Acyclic | Octylamine |

| Primary Aromatic | Aniline (B41778) |

| Secondary Acyclic | Diethylamine |

| Secondary Cyclic | Piperidine |

Advanced Synthetic Strategies and Catalytic Considerations

Modern synthetic chemistry offers sophisticated tools for the functionalization of heterocyclic compounds like quinoline. These advanced strategies enable more efficient and selective transformations.

Electrochemical Methods for C-H Functionalization

Electrochemical synthesis has emerged as a sustainable and powerful tool for the functionalization of N-heterocycles. rsc.org Photo- and electrochemistry-induced C-H functionalization offers a green and atom-economical approach for the synthesis of functionalized 8-aminoquinolines and their analogues. rsc.org These methods can be applied to the quinoline core of this compound to introduce various functional groups at specific positions. The electrochemical approach can avoid the use of harsh reagents and often provides high selectivity. mdpi.com

Palladium Catalysis with 8-Aminoquinoline Directing Groups

The 8-aminoquinoline moiety, present in this compound and its amide derivatives, is a highly effective bidentate directing group in palladium-catalyzed C-H functionalization reactions. nih.gov This directing group enables the selective activation and functionalization of otherwise unreactive C-H bonds. nih.govsemanticscholar.org

Amide derivatives of this compound can be used as substrates in palladium-catalyzed reactions to introduce aryl or alkyl groups at specific positions. nih.gov The palladium catalyst coordinates to the nitrogen atoms of the quinoline ring and the amide, bringing the catalytic center in close proximity to a specific C-H bond and facilitating its activation. This strategy has been widely employed for the construction of complex molecules.

Chemo- and Regioselective Synthesis

The chemo- and regioselective synthesis of this compound hinges on the strategic introduction of a functional group at the C8 position of the quinoline ring, which can then be converted to the aminomethyl group. Key precursors for this transformation are quinoline-8-carbaldehyde and quinoline-8-carbonitrile. The challenge lies in achieving selective functionalization at the C8 position, as the quinoline ring possesses multiple reactive sites.

Regioselective Functionalization of the Quinoline Ring:

Several methods have been developed for the regioselective introduction of substituents at the C8 position of the quinoline nucleus. One common strategy involves the use of directing groups. For instance, the nitrogen atom in the quinoline ring can direct metallation to the C8 position. Subsequent reaction with an appropriate electrophile can then introduce the desired functional group.

Another powerful technique is the Doebner-von Miller reaction, which can be adapted to produce specific quinoline substitution patterns by choosing the appropriate aniline and α,β-unsaturated carbonyl compound. rsc.org However, for achieving high regioselectivity for 8-substituted quinolines, direct C-H activation or functionalization of pre-functionalized quinolines are often more reliable. For example, palladium-catalyzed C-H arylation of quinolines can be directed to the C8 position. researchgate.net

Synthesis of this compound Precursors:

Once an 8-substituted quinoline is obtained, the focus shifts to creating the aldehyde or nitrile precursor. For instance, 8-bromoquinoline can be converted to quinoline-8-carbonitrile via cyanation reactions. Alternatively, quinoline-8-carbaldehyde can be synthesized through various formylation methods. mdpi.com

Chemo-selective Conversion to the Amine:

With the precursor in hand, the final step is the chemoselective conversion of the aldehyde or nitrile to the methanamine group.

From Quinoline-8-carbaldehyde: Reductive amination is a highly effective method. This reaction involves the condensation of the aldehyde with an amine (often ammonia or a protected form) to form an imine, which is then reduced in situ to the desired amine. The chemoselectivity of this reaction is crucial, as the reducing agent should selectively reduce the imine intermediate without affecting other functional groups on the quinoline ring. Common reducing agents include sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN). wikipedia.org

From Quinoline-8-carbonitrile: The reduction of the nitrile group provides a direct route to the primary amine. organic-chemistry.org This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. chemguide.co.uk The choice of reducing agent is critical to ensure that only the nitrile group is reduced, leaving the quinoline ring intact.

The following table summarizes key aspects of these chemo- and regioselective synthetic steps:

| Step | Method | Reagents/Catalysts | Selectivity |

| Regioselective C8-Functionalization | Directed ortho-metallation | n-BuLi, electrophile | High regioselectivity for C8 |

| C-H Activation | Pd catalysts | High regioselectivity for C8 | |

| Precursor Synthesis | Cyanation of 8-haloquinoline | CuCN | High yield of nitrile |

| Formylation | Vilsmeier-Haack, Duff reaction | Regioselective formylation | |

| Amine Synthesis | Reductive Amination | Aldehyde, NH3, NaBH4/NaBH3CN | Chemoselective imine reduction |

| Nitrile Reduction | LiAlH4 or H2/Catalyst | Chemoselective nitrile reduction |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for minimizing environmental impact and improving the sustainability of the process. researchgate.net This involves considering aspects such as atom economy, use of less hazardous chemicals, and energy efficiency. researchgate.net

Green Synthetic Routes to Quinoline Precursors:

Traditional methods for quinoline synthesis often involve harsh conditions and toxic reagents. chemguide.co.uk Greener alternatives focus on the use of environmentally benign catalysts and solvents. For instance, iron(III) chloride (FeCl3·6H2O) has been reported as a green and readily available catalyst for the synthesis of quinoline derivatives. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. chemguide.co.uk The use of green solvents such as water, ethanol, or glycerol can significantly reduce the environmental footprint of the synthesis. ias.ac.in

Greener Reductive Amination and Nitrile Reduction:

The conversion of quinoline-8-carbaldehyde or quinoline-8-carbonitrile to this compound can also be made more environmentally friendly.

Green Reductive Amination: Traditional reductive amination often uses stoichiometric amounts of hydride reagents. Greener alternatives focus on catalytic methods. For example, the use of molecular hydrogen (H2) with a heterogeneous catalyst (e.g., Pd/C) offers high atom economy, with water as the only byproduct. The reaction can also be performed in greener solvents like glycerol, which is biodegradable and recyclable. ias.ac.in Some methods even proceed under catalyst-free conditions in green solvents. ias.ac.in

Green Nitrile Reduction: Catalytic hydrogenation is a green method for nitrile reduction, using H2 gas and a metal catalyst. researchgate.net This avoids the use of stoichiometric metal hydride reagents, which generate significant waste. Biocatalysis offers an even more sustainable approach. Enzymes such as nitrile reductases can catalyze the reduction of nitriles to amines with high selectivity under mild, aqueous conditions. researchgate.netnih.gov

The following table highlights the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Renewable Feedstocks | Starting materials from biomass | Not yet established for this specific compound |

| Atom Economy | Catalytic hydrogenation | Reduction of nitrile using H2/Pd/C |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and reagents | FeCl3 catalyst, NaBH4 instead of more hazardous hydrides |

| Safer Solvents and Auxiliaries | Use of green solvents | Water, ethanol, glycerol |

| Design for Energy Efficiency | Microwave-assisted synthesis | Accelerated reaction times and reduced energy input |

| Use of Catalysis | Heterogeneous and biocatalysis | Recyclable catalysts, enzymatic reductions |

By integrating these chemo- and regioselective strategies with green chemistry principles, the synthesis of this compound and its derivatives can be achieved in an efficient, controlled, and sustainable manner.

Coordination Chemistry and Metal Complexation of Quinolin 8 Ylmethanamine Ligands

Fundamental Principles of Quinoline-based Ligand Design

The design of quinoline-based ligands, including Quinolin-8-ylmethanamine, is predicated on several key principles that govern their interaction with metal ions. The quinoline (B57606) moiety itself is a privileged scaffold in coordination chemistry due to the presence of a nitrogen atom within the aromatic ring system, which possesses a lone pair of electrons available for coordination. bendola.comunimi.it The strategic placement of additional donor groups on the quinoline ring allows for the creation of multidentate ligands, enhancing the stability of the resulting metal complexes through the chelate effect. nih.gov

Key considerations in the design of these ligands include:

Donor Atom Selection and Placement: The type and position of donor atoms on the quinoline framework are crucial. For this compound, the nitrogen of the quinoline ring and the nitrogen of the methanamine group at the 8-position create a bidentate N,N-donor set. This arrangement typically forms a stable five-membered chelate ring upon coordination to a metal ion. nih.gov The choice of donor atoms is also guided by the Hard and Soft Acids and Bases (HSAB) principle, which helps predict the affinity of a ligand for a particular metal ion. nih.gov

Steric and Electronic Effects: The introduction of substituents on the quinoline ring or the amine group can modulate the steric and electronic properties of the ligand. researchgate.net Steric hindrance can influence the coordination geometry and the accessibility of the metal center, while electronic effects can alter the Lewis basicity of the donor atoms, thereby affecting the strength of the metal-ligand bond. nih.govresearchgate.net

Preorganization and Rigidity: Ligands that are pre-organized for metal ion binding, meaning their donor atoms are spatially arranged in a conformation that is close to the geometry they will adopt in the complex, tend to form more stable complexes. nih.gov The rigid quinoline backbone contributes to this preorganization.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes are then isolated and characterized using a suite of analytical techniques to determine their composition, structure, and properties.

A combination of spectroscopic methods is employed to elucidate the structure and bonding in this compound metal complexes. solubilityofthings.comlehigh.edu

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination sites of the ligand. solubilityofthings.com Upon complexation, shifts in the vibrational frequencies of the C=N bond within the quinoline ring and the N-H bonds of the amine group are observed. nih.gov For instance, a shift in the C=N stretching frequency can indicate the coordination of the quinoline nitrogen to the metal ion. nih.govresearchgate.net

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure of the complexes in solution. solubilityofthings.com Chemical shifts of the protons on the quinoline ring and the methanamine group can change significantly upon coordination to a metal ion. nih.govmdpi.com For example, a downfield shift of the protons adjacent to the nitrogen atoms is often indicative of coordination. nih.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes, confirming their composition. semanticscholar.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can provide evidence for the formation of the desired metal-ligand species in solution. ajgreenchem.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the complexes. lehigh.edu The spectra of the complexes often show bands corresponding to intra-ligand transitions (π→π*) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These transitions can provide insights into the coordination environment and the nature of the metal-ligand bonding.

Electron Spin Resonance (ESR) Spectroscopy: For complexes with paramagnetic metal ions, such as Cu(II), ESR spectroscopy is a powerful tool. bendola.com The g-values obtained from the ESR spectrum can provide information about the geometry of the complex and the nature of the metal-ligand bond. For example, a g|| value of less than 2.3 for a Cu(II) complex suggests a significant covalent character in the metal-ligand bond. bendola.com

| Technique | Information Gained | Typical Observations for this compound Complexes |

| IR Spectroscopy | Identification of functional groups involved in coordination. | Shift in ν(C=N) of the quinoline ring and ν(N-H) of the amine group. |

| ¹H NMR | Elucidation of the complex's structure in solution. | Downfield shifts of protons near the coordinating nitrogen atoms. |

| Mass Spectrometry | Determination of molecular weight and composition. | Peaks corresponding to the [M+L]⁺ or related fragments. |

| UV-Vis Spectroscopy | Information on electronic transitions and coordination environment. | Appearance of charge-transfer bands (MLCT/LMCT). |

| ESR Spectroscopy | Characterization of paramagnetic complexes. | g-values indicative of coordination geometry and bond covalency. |

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the synthesized complexes. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex. bendola.comsemanticscholar.org

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. mdpi.com The decomposition steps observed in the TGA curve can correspond to the loss of water molecules followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue. bendola.com

| Analysis | Purpose | Typical Findings for this compound Complexes |

| Elemental Analysis | Confirms the empirical formula and purity of the complex. | Experimental %C, %H, and %N values match the calculated values for the proposed structure. |

| Thermal Analysis | Determines thermal stability and composition (e.g., presence of water molecules). | Stepwise decomposition, indicating loss of solvent molecules and then the ligand. |

Magnetic Measurements: Magnetic susceptibility measurements are performed to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion. mdpi.commaynoothuniversity.ie This is particularly useful for transition metal complexes.

Molar Conductance Studies: Molar conductivity measurements of the complexes in a suitable solvent are used to determine whether the complex is an electrolyte or a non-electrolyte. bendola.comnih.gov This helps to establish whether anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. nih.gov

| Measurement | Objective | Inference from Results |

| Magnetic Susceptibility | To determine the magnetic moment of the complex. | Reveals the number of unpaired electrons, suggesting the geometry and spin-state of the metal ion. |

| Molar Conductance | To assess the electrolytic nature of the complex in solution. | Low values indicate non-electrolytic nature (anions are coordinated); high values suggest an electrolytic nature (anions are counter-ions). |

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. rsc.org It provides precise information on:

Coordination Number and Geometry: The number of donor atoms directly bonded to the central metal ion and their spatial arrangement (e.g., octahedral, tetrahedral, square planar). aut.ac.nz

Bond Lengths and Angles: The distances between the metal and the donor atoms and the angles between the bonds, which are indicative of the strength and nature of the coordination bonds. aut.ac.nz

Crystal Packing: How the individual complex molecules are arranged in the crystal lattice, including any supramolecular interactions like hydrogen bonding or π-π stacking. rsc.org

For example, X-ray crystal structures of related quinoline-based complexes have revealed a variety of coordination numbers and geometries, including four-, five-, and six-coordination. aut.ac.nz

Nature of Metal-Ligand Bonding and Coordination Geometries

The interaction between this compound and a metal ion is a classic example of a Lewis acid-base interaction, where the ligand acts as a Lewis base (electron-pair donor) and the metal ion acts as a Lewis acid (electron-pair acceptor). The resulting coordinate bond has both sigma (σ) and potentially pi (π) character.

The coordination of the bidentate this compound ligand to a metal center typically results in the formation of a five-membered chelate ring, which is thermodynamically favorable. nih.gov The resulting coordination geometry around the metal ion is influenced by several factors, including the size and electronic configuration of the metal ion, the steric bulk of the ligand, and the nature of any other co-ligands present in the coordination sphere.

Common coordination geometries observed for metal complexes of quinoline-based ligands include:

Octahedral: This is a common geometry for many transition metal ions, where the metal is coordinated to six donor atoms. In the case of this compound, this can be achieved by the coordination of three bidentate ligands to a single metal center, or by the coordination of one or two ligands along with other monodentate or bidentate co-ligands. researchgate.netscirp.org

Tetrahedral: This geometry is often adopted by metal ions with a d¹⁰ electronic configuration (e.g., Zn(II)) or when bulky ligands are involved that sterically prevent higher coordination numbers. nih.gov

Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). ajgreenchem.com

The flexibility of the methanamine side chain in this compound allows it to adapt to the preferred coordination geometry of different metal ions, contributing to its versatility as a ligand in coordination chemistry.

Distorted Octahedral Geometries in Quinoline Complexes

Complexes involving quinoline-based ligands frequently adopt distorted octahedral geometries. This distortion from a perfect octahedron is a common feature, arising from the specific steric and electronic constraints imposed by the ligand structure.

For instance, iron(II) complexes with 8-aminoquinoline (B160924) (a close structural analog of this compound) have been shown to exhibit a distorted octahedral coordination. In one such complex, the Fe(II) ion is coordinated by two bidentate 8-aminoquinoline ligands and two monodentate azide (B81097) ions in a syn,cis-configuration. researchgate.net Another study on an iron(II) complex with two quinoline-8-amine ligands shows the Fe²⁺ ion at an inversion center, creating a distorted FeN₆ octahedral sphere. researchgate.net Similarly, a nickel(II) complex with a quinoline-derived sulfonamide ligand, N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide, also features a distorted octahedral geometry, with a NiN₃O₃ chromophore. mdpi.com This geometry is also assumed for cobalt(II) and nickel(II) complexes of 8-hydroxyquinoline (B1678124) where two water molecules are believed to coordinate to the metal center, completing the octahedral sphere. scirp.org

| Metal Ion | Ligand | Observed Geometry | Reference |

| Iron(II) | 8-Aminoquinoline | Distorted Octahedral | researchgate.net |

| Iron(II) | Quinoline-8-amine | Distorted Octahedral | researchgate.net |

| Nickel(II) | N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide | Distorted Octahedral | mdpi.com |

| Cobalt(II) | 8-Hydroxyquinoline | Assumed Octahedral | scirp.org |

Square Planar Geometries in Copper and Nickel Complexes

In contrast to the octahedral arrangements, copper(II) and nickel(II) ions often induce a square planar geometry when complexed with quinoline-type ligands. This is particularly prevalent for Ni(II) which, with its d⁸ electron configuration, has a strong preference for this geometry.

Studies on Schiff base ligands derived from (thiophene-2-yl)methanamine show that their copper and nickel complexes exhibit square planar geometry. ajgreenchem.com Similarly, research on complexes synthesized from an aminoquinoline derivative proposed a square planar geometry for the Ni(II) complex. nih.gov The complex formed between Cu(II) and 8-hydroxyquinoline is also concluded to have a square-planar geometry. scirp.org This preference is a result of the ligand field stabilization energy gained in a square planar arrangement for these specific metal ions.

Chelation Properties with Divalent Metal Ions (e.g., Co, Ni, Cu, Zn, Pd, Fe)

This compound and its parent compound, 8-aminoquinoline, are effective bidentate chelating agents, forming stable complexes with a variety of divalent transition metal ions. The nitrogen atom of the quinoline ring and the nitrogen of the aminomethyl group form a stable five-membered chelate ring upon coordination to a metal center.

The chelating ability of 8-hydroxyquinoline (8-HQ), a related compound, is well-documented, and it is the only one of the seven monohydroxyquinoline isomers that forms stable complexes with divalent metal ions through chelation. dovepress.com Its derivatives are known to interact with ions such as Cu²⁺ and Zn²⁺. dovepress.comresearchgate.net While 8-aminoquinoline has a better selective coordination ability than 8-hydroxyquinoline, it tends to form less stable metal complexes. amegroups.cnamegroups.org However, modifications, such as creating bis-8-aminoquinoline structures, have been shown to significantly improve the chelating ability with Cu²⁺ ions. amegroups.org Studies have demonstrated the selective chelation of specific 8-aminoquinoline-melatonin derivatives with copper ions, with no significant effect on other divalent ions like zinc, magnesium, calcium, manganese, cobalt, and nickel under the tested conditions. amegroups.cn

| Metal Ion | Chelating Ligand Type | Observation | Reference |

| Cu(II), Zn(II) | 8-Hydroxyquinoline derivatives | Effective chelation | dovepress.comresearchgate.net |

| Cu(II) | 8-Aminoquinoline derivatives | Selective chelation observed | amegroups.cnamegroups.org |

| Co(II), Ni(II), Cu(II), Zn(II) | 8-Hydroxyquinoline | Forms stable complexes | scirp.org |

| Fe(II) | 8-Aminoquinoline | Forms stable complexes | researchgate.net |

Covalent Character of Metal-Ligand Bonds

While crystal field theory often treats metal-ligand interactions as purely ionic, there is significant experimental evidence for covalent character in the bonds formed between metal ions and ligands like this compound. dalalinstitute.com This covalency arises from the overlap of metal and ligand orbitals. dalalinstitute.com

The degree of covalency can be inferred from experimental data and theoretical calculations. For example, in electron spin resonance (ESR) studies of a Cu(II) complex with a quinoline Schiff base derivative, the measured g-parallel (g∥) value was less than 2.3. bendola.com According to the Kivelson and Neiman criterion, this suggests that the Cu(II)-ligand bonds possess considerable covalent character. bendola.com In another advanced study, the comparison of uranium and lanthanide complexes revealed that shorter-than-expected uranium-boron bond distances in a phosphinodiboranate complex were indicative of increased covalency in the U-H-B bonds compared to the corresponding lanthanide bonds. d-nb.infonih.gov Quantum Theory of Atoms in Molecules (QTAIM) calculations further supported this, showing that the U-B interaction has more covalent character than the La-B interaction. d-nb.info

Electronic Structure and Theoretical Investigations of Complexes

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure and properties of this compound complexes.

Density Functional Theory (DFT) Studies on Optimized Structures

Density Functional Theory (DFT) is widely used to predict and analyze the geometric and electronic properties of these metal complexes. researchgate.net DFT calculations allow for the optimization of molecular structures, providing insights that are often in good agreement with experimental results from X-ray crystallography. nih.govresearchgate.net

For example, DFT has been employed to propose the geometries of zinc(II), copper(II), and nickel(II) complexes with an aminoquinoline derivative, suggesting distorted tetrahedral, distorted square pyramidal, and square planar geometries, respectively. nih.gov In another study, DFT simulations of a Ni(II) chelate with a bidentate pyrrolide-imine Schiff base ligand were in good agreement with the experimentally determined solid-state structure. researchgate.net These theoretical studies can also predict vibrational frequencies and absorption spectra, which can then be compared with experimental IR and UV-Vis data for validation. nih.gov Furthermore, DFT calculations on quinoline derivatives can help determine properties such as electrophilicity, chemical hardness, and softness. rsc.org

Medicinal Chemistry and Biological Activity of Quinolin 8 Ylmethanamine Derivatives

Pharmacological Relevance of Quinoline (B57606) Derivatives

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged structure" in the field of medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, both from natural and synthetic origins. The inherent structural features of the quinoline nucleus allow for diverse functionalization, leading to a wide array of derivatives with significant therapeutic potential.

Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, antimalarial, anti-inflammatory, and neuroprotective effects. Their ability to interact with various biological targets, such as enzymes and nucleic acids, underpins their therapeutic utility. The versatility of the quinoline ring system provides a robust framework for the design and development of novel therapeutic agents, making it a focal point of extensive research in drug discovery. The continuous exploration of quinoline chemistry aims to identify new derivatives with enhanced potency and selectivity for a variety of disease targets.

Antimicrobial and Antibacterial Properties

Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis)

Derivatives of quinolin-8-ylmethanamine have been investigated for their potential as antibacterial agents against a range of pathogenic bacteria. While specific data for the parent compound, this compound, is limited, studies on closely related 8-substituted quinoline derivatives provide valuable insights into their antibacterial profile.

For instance, research on (2-Methoxyquinolin-4-yl)methanamine has shown activity against Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentrations (MICs) of 50 µg/mL for both strains. This suggests that the quinoline-methanamine core can exhibit antibacterial properties. Furthermore, a new 8-hydroxyquinoline (B1678124) derivative, PH176, demonstrated significant activity against 38 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with MIC50 and MIC90 values of 16 and 32 μg/ml, respectively. nih.gov The combination of PH176 with oxacillin (B1211168) showed a synergistic effect against three of the five tested MRSA isolates. nih.gov

In a study of new 7-substituted quinolin-8-ol derivatives, one compound exhibited notable antibacterial activity against Bacillus subtilis with a MIC of 10 μg/mL. researchgate.net Another study on substituted N'-arylidene-2-(quinolin-8-yloxy) acetohydrazides also reported antibacterial activity against S. aureus and B. subtilis (Gram-positive), and E. coli (Gram-negative). researchgate.net Facilely accessible quinoline derivatives have displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains. nih.gov Specifically, certain quinoline derivatives have shown considerable to moderate antibacterial effects against Gram-positive strains and moderate to weak effects against Gram-negative strains. nih.gov

While these findings highlight the potential of the quinoline scaffold, particularly with substitutions at the 8-position, further research is necessary to fully elucidate the specific antibacterial spectrum and potency of this compound and its direct derivatives against a broader range of bacterial pathogens.

| Compound Name | Target Bacteria | Activity |

| (2-Methoxyquinolin-4-yl)methanamine | Staphylococcus aureus, Escherichia coli | MIC: 50 µg/mL |

| 7-substituted quinolin-8-ol derivative | Bacillus subtilis | MIC: 10 μg/mL researchgate.net |

| PH176 (8-hydroxyquinoline derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC50: 16 μg/ml, MIC90: 32 μg/ml nih.gov |

Antifungal Activities

The quinoline core is also a key feature in compounds exhibiting potent antifungal activity. Research into this compound and its related structures has revealed promising results against various fungal pathogens.

A study on copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases, which share structural similarities with quinolin-8-amine derivatives, found that the compounds exhibited excellent activity against Candida albicans. tudublin.ie Interestingly, these compounds were inactive against the tested bacteria, highlighting a degree of selectivity in their antimicrobial action. tudublin.ie

In another investigation, newly synthesized quinoline derivatives carrying a 1,2,4-triazole (B32235) moiety were evaluated for their in vitro antifungal activities against four fungal strains. nih.gov The preliminary results indicated that many of these compounds demonstrated very good antifungal activity, with the most effective compounds showing a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov

Furthermore, a series of new fluorinated quinoline analogs were synthesized and tested for their antifungal properties. mdpi.com The bioassay results showed that these quinoline derivatives possessed good antifungal activity, with some compounds exhibiting over 80% activity against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com One compound also displayed significant activity against Rhizoctonia solani. mdpi.com

These studies underscore the potential of the quinoline scaffold in the development of new antifungal agents. The ability to modify the quinoline structure allows for the fine-tuning of its biological activity, paving the way for the creation of more effective and selective antifungal drugs.

| Compound Class | Target Fungi | Notable Activity |

| Copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases | Candida albicans | Excellent anti-Candida activity tudublin.ie |

| Quinoline derivatives with 1,2,4-triazole moiety | Four fungal strains | MIC of 6.25 µg/mL for the most effective compounds nih.gov |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | >80% activity against S. sclerotiorum at 50 μg/mL mdpi.com |

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are multifaceted and can vary depending on the specific substitutions on the quinoline ring. However, some general modes of action have been proposed based on studies of various quinoline-based compounds.

One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. Certain quinoline derivatives have been shown to interfere with membrane integrity, leading to increased permeability and leakage of essential intracellular components, which ultimately results in cell death.

Another significant mechanism involves the inhibition of key bacterial enzymes. For example, quinolone antibiotics, a well-known class of quinoline derivatives, function by inhibiting DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication and repair. While not all quinoline derivatives share this exact mechanism, the inhibition of other essential enzymes remains a plausible mode of action for novel quinoline compounds.

Furthermore, some quinoline derivatives, particularly those with chelating properties like 8-hydroxyquinolines, can disrupt bacterial metabolism by sequestering essential metal ions. These metal ions are vital cofactors for many enzymes, and their chelation can lead to the inhibition of critical metabolic pathways. The potential for N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine to exhibit antimicrobial activity is attributed to the quinoline component, with its mechanism of action likely related to those established for other quinoline derivatives. smolecule.com

It is important to note that the precise mechanism of action for this compound and its specific derivatives is an area that requires further dedicated investigation to be fully understood.

Anticancer and Antitumor Potential

Cytotoxic Evaluation of Quinolin-8-ylmethanamines

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a subject of scientific investigation, revealing promising activity. A study focused on the rhodium(III)-catalyzed synthesis of this compound derivatives reported their subsequent in vitro cytotoxic evaluation against human breast adenocarcinoma cells (MCF-7) and human prostate adenocarcinoma cells (LNCaP). capes.gov.br

In a separate study, the functionalization of quinoline derivatives was explored to modulate their cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com This research highlighted that the cytotoxic activities are highly dependent on the functional groups attached to the quinoline core. brieflands.com For instance, an 8-Amino-7-quinolinecarbaldehyde derivative was among the compounds evaluated. brieflands.com

Furthermore, research on 8-hydroxyquinoline derivatives has shown substantial cytotoxic activity. Mannich bases of 8-hydroxyquinoline, such as 7-pyrrolidinomethyl-8-hydroxyquinoline, 7-morpholinomethyl-8-hydroxyquinoline, and 7-diethylaminomethyl-8-hydroxyquinoline, exhibited significant cytotoxicity against leukemia cell lines. nih.gov The log concentrations that inhibited 50% of cell growth (GI50) for these compounds were -4.81 M, -5.09 M, and -5.35 M, respectively. nih.gov The cytotoxicity of 7-pyrrolidinomethyl-8-hydroxyquinoline in human myeloma cells was suggested to be related to the blockade of voltage-activated K+ channels. nih.gov

Glycoconjugation of 8-aminoquinoline (B160924) derivatives has also been explored as a strategy to enhance selectivity for cancer cells. mdpi.com Two such glycoconjugates demonstrated higher cytotoxicity than their 8-hydroxyquinoline counterparts and showed improved selectivity for cancer cells, thereby enhancing their anticancer potential. mdpi.com Specifically, one 8-aminoquinoline glycoconjugate was the most active against both HCT 116 and MCF-7 cells, with IC50 values of 116.4 ± 5.9 µM and 78.1 ± 9.3 µM, respectively. mdpi.com These findings underscore the potential of the this compound scaffold as a basis for the development of novel anticancer agents.

| Compound/Derivative Class | Cancer Cell Line(s) | Cytotoxic Activity (IC50/GI50) |

| This compound derivatives | Human breast adenocarcinoma (MCF-7), Human prostate adenocarcinoma (LNCaP) | Evaluated for in vitro cytotoxicity capes.gov.br |

| 8-Amino-7-quinolinecarbaldehyde | Human epithelial colorectal carcinoma (Caco-2) | Evaluated for cytotoxicity brieflands.com |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Leukemia | Log GI50: -4.81 M nih.gov |

| 7-Morpholinomethyl-8-hydroxyquinoline | Leukemia | Log GI50: -5.09 M nih.gov |

| 7-Diethylaminomethyl-8-hydroxyquinoline | Leukemia | Log GI50: -5.35 M nih.gov |

| 8-Aminoquinoline glycoconjugate | HCT 116, MCF-7 | IC50: 116.4 ± 5.9 µM (HCT 116), 78.1 ± 9.3 µM (MCF-7) mdpi.com |

Induction of Apoptosis and Autophagy in Cancer Cells

Derivatives of the quinoline scaffold have demonstrated the ability to induce programmed cell death in cancer cells through multiple pathways, including apoptosis and autophagy. A novel synthetic quinoline derivative, DFIQ, has been shown to trigger cell death, including apoptosis, in non-small-cell lung cancer (NSCLC) models. nih.gov This compound was found to induce the cleavage of apoptotic proteins and cause DNA damage. nih.gov The anticancer mechanisms of quinoline derivatives are varied and can include the induction of both apoptosis and autophagy. mdpi.com

Autophagy, a cellular degradation process, is also implicated in the mechanism of action for some quinoline derivatives. nih.gov For instance, following treatment with DFIQ, researchers observed lysosome accumulation. nih.gov The induction of cell death was reversed when treated with the autophagy inhibitor 3-methyladenine (B1666300) (3-MA), confirming the role of autophagy in the compound's cytotoxic effects. nih.gov The production of reactive oxygen species (ROS) appears to be a key factor, as it was found to be involved in DFIQ-induced autophagy activation. nih.gov Other studies have also noted that certain quinoline derivatives can induce apoptosis in colorectal cancer cells. unipa.itijbs.com The inhibition of cyclin-dependent kinases (CDKs) by specific quinoline compounds is another mechanism that can lead to both cell cycle arrest and apoptosis, a critical process for controlling cell populations. ekb.eg

DNA Binding and Nuclease Activity Studies

This compound derivatives, particularly when complexed with metal ions, have shown significant interaction with DNA, a key target in cancer therapy. Studies on new copper (II) and nickel (II) complexes with a quinoline-derived sulfonamide, N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP), have revealed their ability to bind to and cleave DNA. mdpi.comresearchgate.net Spectroscopic analysis indicated that a Ni(II) complex exhibited the highest binding affinity for calf thymus DNA (CT-DNA). mdpi.comresearchgate.net

Furthermore, certain copper complexes of this quinoline derivative demonstrated promising nuclease activity, meaning they are capable of cleaving DNA at relatively low concentrations. mdpi.comresearchgate.net This cleavage activity is mediated by the production of reactive oxygen species (ROS). researchgate.net Other research has shown that quinoline derivatives can induce chromatin condensation, nuclear fragmentation, and exhibit strong interactions with DNA. nih.gov Silver (I) complexes featuring quinoline functionalized Schiff bases have also been reported to have a strong binding affinity with CT-DNA, likely through an intercalation mode. semanticscholar.orgmdpi.com The ability of these compounds to interact with and damage DNA is a crucial aspect of their cytotoxic potential, as it can disrupt the genetic information of cancer cells and ultimately lead to cell death. researchgate.net

Inhibition of Cancer Cell Proliferation and Survival

A primary focus in the study of this compound derivatives is their capacity to inhibit the growth and survival of cancer cells. Numerous derivatives have shown potent antiproliferative activity against a range of human cancer cell lines. nih.govnih.gov For example, the novel synthetic quinoline derivative DFIQ was reported to induce cell death in non-small-cell lung cancer cells with half-maximal inhibitory concentration (IC50) values of 4.16 µM at 24 hours and 2.31 µM at 48 hours. nih.gov

Glycoconjugation of 8-aminoquinoline (8-AQ) has been explored as a strategy to improve anticancer properties. One such glycoconjugate, compound 17, was identified as the most active for both HCT 116 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values of 116.4 ± 5.9 µM and 78.1 ± 9.3 µM, respectively. mdpi.com Another study highlighted a 5,8-quinolinedione (B78156) derivative that possessed potent antiproliferative activity, with IC50 values of 0.59 μM against DLD1 and 0.44 μM against HCT116 colon cancer cells. ekb.eg The anticancer effects of these compounds are often achieved by halting the cell cycle at specific phases and disrupting cellular processes essential for tumor growth. ekb.eg

Table 1: Inhibitory Activity of Selected Quinoline Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| DFIQ | NSCLC | 4.16 µM (24h) | nih.gov |

| DFIQ | NSCLC | 2.31 µM (48h) | nih.gov |

| Compound 17 | HCT 116 (Colon) | 116.4 ± 5.9 µM | mdpi.com |

| Compound 17 | MCF-7 (Breast) | 78.1 ± 9.3 µM | mdpi.com |

| 5,8-Quinolinedione derivative | DLD1 (Colon) | 0.59 µM | ekb.eg |

| 5,8-Quinolinedione derivative | HCT116 (Colon) | 0.44 µM | ekb.eg |

Neuropharmacological and Neurodegenerative Disease Applications

Potential Pharmacological Activities Affecting Neurotransmitters

Quinoline derivatives have emerged as promising scaffolds for designing agents that can modulate neurotransmitter systems, which are often dysregulated in neurological disorders. A key area of investigation is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. amegroups.org Hybrids of 8-aminoquinoline and melatonin (B1676174) have been developed that show significant BuChE inhibitory activity with excellent selectivity over AChE. amegroups.org

Molecular docking studies have predicted that certain quinoline derivatives could act as inhibitors of not only AChE and BuChE but also other key enzymes in neurotransmitter metabolism like catechol-O-methyltransferase (COMT) and monoamine oxidase type B (MAO-B). nih.govnih.gov Further research has led to the synthesis of novel quinoline-sulfonamide derivatives that exhibit dual inhibitory activity against both cholinesterases and monoamine oxidases (MAO-A and MAO-B). researchgate.net One particular compound from this series demonstrated potent simultaneous inhibition of AChE, BuChE, MAO-A, and MAO-B with IC50 values of 0.58, 0.90, 1.20, and 0.80 µM, respectively. researchgate.net The ability to modulate multiple targets within neurotransmitter pathways makes these compounds attractive candidates for treating complex neurological diseases. researchgate.net

Metal Chelation in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

An imbalance in metal ion homeostasis is considered a significant factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.netnih.gov The 8-hydroxyquinoline (8HQ) scaffold is a well-known metal chelator, and its derivatives are being extensively studied for their therapeutic potential in these conditions. researchgate.netnih.gov The first-generation drug Clioquinol (PBT-1), an 8-hydroxyquinoline derivative, entered clinical trials as a metal ion chelator for Alzheimer's disease. amegroups.org Its successor, PBT-2, also showed promise by reducing Aβ₄₂ levels in the cerebrospinal fluid of animal models. amegroups.org

Research has shown that 8-aminoquinoline has better selectivity for copper ions compared to 8-hydroxyquinoline. amegroups.cn Novel hybrids combining 8-aminoquinoline with melatonin have been synthesized, with some compounds specifically chelating copper ions. amegroups.orgamegroups.cn Other multi-functional chelators, such as M30, were designed by linking the Fe³⁺ chelating 8-hydroxyquinoline moiety to a propargyl group, which also provides monoamine oxidase B (MAO-B) inhibition. mdpi.com These chelators can help restore the balance of metal ions like copper, zinc, and iron, which are implicated in the oxidative stress and protein aggregation characteristic of neurodegenerative disorders. amegroups.orgmdpi.com

Table 2: Prominent Quinoline-Based Metal Chelators in Neurodegenerative Disease Research

| Compound/Class | Target Metals | Associated Disease(s) | Key Findings | Source |

|---|---|---|---|---|

| Clioquinol (PBT-1) | Copper, Zinc | Alzheimer's Disease | First-generation metal ion chelator to enter clinical trials. | amegroups.org |

| PBT-2 | Copper, Zinc | Alzheimer's Disease | Second-generation drug; reduced Aβ₄₂ levels in CSF in animal and clinical studies. | amegroups.org |

| 8-Aminoquinoline-melatonin hybrids | Copper | Alzheimer's Disease | Showed selective chelation of copper ions and neuroprotective effects. | amegroups.orgamegroups.cn |

| M30 | Iron (Fe³⁺) | Parkinson's, Alzheimer's | Multi-functional agent combining iron chelation with MAO-B inhibition. | mdpi.com |

Neuroprotective Effects

Beyond metal chelation and neurotransmitter modulation, quinoline derivatives have demonstrated direct neuroprotective properties. nih.govnih.gov These effects are crucial for slowing or preventing the neuronal cell death that characterizes neurodegenerative diseases. mdpi.com The multi-functional compound M30, for example, has been successfully used as a neuroprotective agent in models of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). mdpi.com

Hybrids of 8-aminoquinoline and melatonin have also shown strong protective effects in cellular models. amegroups.orgamegroups.cn Melatonin itself is known to have a neuroprotective role, and combining it with the 8-aminoquinoline scaffold aims to create synergistic effects. amegroups.orgamegroups.cn Some patented quinoline derivatives are proposed to potentiate the neuroprotective effects of endogenous factors like brain-derived neurotrophic factor (BDNF). google.com The neuroprotective potential of these compounds is often linked to their antioxidant capabilities and their ability to interfere with pathological processes like protein misfolding and oxidative stress. nih.govnih.gov The development of quinoline-based molecules with neuroprotective activity represents a promising strategy for future therapies against neurodegeneration. nih.govnih.gov

Other Biological Activities and Mechanisms of Action

Derivatives of this compound have garnered significant interest in medicinal chemistry due to their diverse biological activities. Researchers have explored their potential in various therapeutic areas by studying their interactions with biological systems at the molecular level. This section details the antioxidant, antiviral, and anti-inflammatory properties, as well as enzyme inhibition, structure-activity relationships, and molecular docking studies of these compounds.

Antioxidant Activity and Free Radical Scavenging

Quinoline derivatives are recognized for their antioxidant potential. mdpi.comresearchgate.net Their ability to scavenge free radicals is a key aspect of this activity. The antioxidant effects of these compounds are often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. growingscience.comnih.gov

Studies have shown that certain quinoline derivatives exhibit significant free radical scavenging capabilities, with some compounds demonstrating higher efficacy than reference antioxidants like Trolox. mdpi.com The mechanisms behind this activity are believed to involve single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.com For instance, a study on new quinolin-5-ylamine derivatives found that all tested compounds showed DPPH radical scavenging activity, with one particular imine derivative being the most effective. growingscience.com Another study on 2-substituted-8-hydroxyquinoline derivatives revealed that the introduction of electron-donating groups at the 2nd position influenced their antioxidant activities. nih.gov Specifically, a compound with a structure similar to melatonin demonstrated superior scavenging of DPPH and oxygen free radicals. nih.gov

The antioxidant properties of quinoline derivatives are summarized in the table below, which includes findings from various studies.

| Compound Type | Assay | Key Findings | Reference |

| Quinoline Derivatives | CADMA-Chem protocol | Identified derivatives with promising free radical scavenging capabilities, more efficient than Trolox via SET and HAT mechanisms. | mdpi.com |

| 2-chloroquinoline-3-carbaldehydes and 2-chloro-3-(1, 3-dioxolan-2-yl)quinolines | DPPH assay | Some compounds possessed 84.65% to 85.75% radical scavenging activity, with one showing 92.96% activity. | researchgate.net |

| Quinolin-5-ylamine Imines | DPPH assay | All synthesized imines showed radical scavenging activity, with compound 3c being the most potent. | growingscience.com |

| 2-substituted-8-hydroxyquinoline derivatives | DPPH, Pyrogallol auto-oxidation | Introduction of electron-donating groups at the 2nd position decreased antioxidant activity. Compound 4 showed superior free radical scavenging. | nih.gov |

| New Synthetic Quinoline Derivatives | DPPH and ABTS assays | All analyzed derivatives showed antioxidant activity against ABTS cation radicals, while only one showed significant potential against the DPPH radical. | mdpi.com |

Antiviral Properties

The quinoline scaffold is a crucial component in the development of antiviral agents. nih.govresearchgate.net Derivatives of quinoline have shown activity against a range of viruses, including Zika virus (ZIKV), human immunodeficiency virus (HIV), and dengue virus. nih.govnih.govmdpi.com

For example, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been found to inhibit ZIKV replication in vitro, with some compounds showing greater potency than the antimalarial drug mefloquine (B1676156). nih.gov In the context of HIV, quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of HIV reverse transcriptase. nih.gov Furthermore, certain 8-hydroxyquinoline derivatives have demonstrated inhibitory activity against the dengue virus serotype 2 (DENV2). mdpi.com However, it has been noted that most mono-substituted 8-hydroxyquinoline-2-carboxamide (B1621332) derivatives exhibited only moderate antiviral activity. mdpi.com

| Virus | Compound Type | Key Findings | Reference |

| Zika Virus (ZIKV) | 2,8-bis(trifluoromethyl)quinoline derivatives | Some derivatives were more potent than mefloquine in inhibiting ZIKV replication. | nih.gov |

| Human Immunodeficiency Virus (HIV) | Pyrazoline and pyrimidine (B1678525) containing quinoline derivatives | Designed as NNRTIs; molecular docking showed high affinity for the reverse transcriptase protein. | nih.gov |

| Dengue Virus Serotype 2 (DENV2) | 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives | Exhibited significant inhibitory activities against the virus. | mdpi.com |

| Various Viruses | Quinoline derivatives | The quinoline scaffold is important for activity against viruses like enterovirus, herpes virus, Ebola virus, and hepatitis C virus. | nih.gov |

| General Antiviral | 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | Showed moderate virus growth inhibition. | mdpi.com |

Anti-inflammatory Effects

The quinoline framework is a recognized template for designing novel anti-inflammatory agents. nih.gov These derivatives can target several key players in the inflammatory process, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE). nih.govresearchgate.net

For instance, a study investigating a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, found that it exhibited anti-inflammatory effects against methotrexate-induced inflammation in an animal model. nih.gov The treatment led to minimal inflammatory infiltration and congestion in lung and liver tissues. nih.gov The anti-inflammatory potential of quinoline derivatives is often linked to their ability to modulate cytokine levels, such as reducing TNF-α. researchgate.net

| Target/Model | Compound Type | Key Findings | Reference |

| Methotrexate-induced inflammation | N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Showed significant anti-inflammatory effects, reducing inflammatory infiltration in lung and liver tissues. | nih.gov |

| General Inflammation | Quinoline-based small molecules | Act as inhibitors of COX, PDE4, and TACE. | nih.govresearchgate.net |

| Chronic toxoplasmosis model | A specific quinoline derivative (PPQ-8) | Reduced serum levels of TNF-α. | researchgate.net |

Enzyme Inhibition Studies

Quinoline derivatives have been extensively studied as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects. mdpi.comnih.gov For example, they have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. uj.edu.pl Some 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have shown potent and selective inhibition of AChE over BChE. uj.edu.pl

In the context of cancer, quinoline derivatives have been explored as inhibitors of kinases like IKKβ, which is involved in the NF-κB signaling pathway in pancreatic cancer. nih.gov Additionally, they have been designed as protease inhibitors against viruses like SARS-CoV-2. nih.gov Molecular dynamics simulations have supported the potential of certain quinoline derivatives to act as stable inhibitors of the main protease (Mpro) of the virus. nih.gov

| Enzyme Target | Compound Type | Key Findings | Reference |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives | Compound 6h was the most active AChE inhibitor (IC50 = 3.65 nM) and showed lower activity towards BChE. | uj.edu.pl |

| IKKβ (Inhibitor of nuclear factor kappa B kinase beta) | Quinoxaline (B1680401) urea (B33335) analog | A novel analog, 84, was identified as a potent inhibitor of p-IKKβ, showing greater potency than the parent compound. | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Quinoline derivatives | Designed as protease inhibitors; docking and molecular dynamics studies showed stable binding and potential inhibitory activity. | nih.gov |

| Neuroprotective Enzymes (COMT, AChE, MAO-B) | Quinoline derivatives | Some derivatives are predicted to act as inhibitors of these enzymes, suggesting neuroprotective potential. | mdpi.com |

Structure-Activity Relationship (SAR) Studies